1-Isopropyl-4-(methylsulfonyl)piperazine
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Overview
Description
1-Isopropyl-4-(methylsulfonyl)piperazine is a chemical compound with the molecular formula C8H18N2O2S. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities . This compound is characterized by the presence of an isopropyl group and a methylsulfonyl group attached to the piperazine ring.
Preparation Methods
The synthesis of 1-Isopropyl-4-(methylsulfonyl)piperazine can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically requires the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction conditions are generally mild, and the yields are high, ranging from 81% to 91% . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-Isopropyl-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, bases like DBU, and reducing agents. For example, the aza-Michael addition reaction between diamines and sulfonium salts is a key step in the synthesis of substituted piperazines . The major products formed from these reactions are typically protected piperazines, which can be further deprotected to yield the desired compound .
Scientific Research Applications
1-Isopropyl-4-(methylsulfonyl)piperazine has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various piperazine derivatives . In biology and medicine, piperazine derivatives are known for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities . The compound may also find applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, piperazine derivatives generally exert their effects by binding to receptors or enzymes, thereby modulating their activity . The specific molecular targets and pathways involved may vary depending on the biological context and the specific piperazine derivative being studied .
Comparison with Similar Compounds
1-Isopropyl-4-(methylsulfonyl)piperazine can be compared with other piperazine derivatives, such as trimetazidine, ranolazine, and aripiprazole . These compounds share a common piperazine core but differ in their substituents, leading to variations in their biological activities and therapeutic applications . The presence of the isopropyl and methylsulfonyl groups in this compound may confer unique properties, making it distinct from other piperazine derivatives .
Properties
Molecular Formula |
C8H18N2O2S |
---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-methylsulfonyl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C8H18N2O2S/c1-8(2)9-4-6-10(7-5-9)13(3,11)12/h8H,4-7H2,1-3H3 |
InChI Key |
PQWQHFRAYORBLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C |
Origin of Product |
United States |
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